molecular formula C10H13NO2 B2483605 (5-Ethylpyridin-2-yl)methyl acetate CAS No. 21852-60-8

(5-Ethylpyridin-2-yl)methyl acetate

Cat. No. B2483605
CAS RN: 21852-60-8
M. Wt: 179.219
InChI Key: RRIYNYAKRPUOBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (5-Ethylpyridin-2-yl)methyl acetate and related compounds typically involves reactions that introduce or modify the ethyl and acetate groups on the pyridine ring. A study on the synthesis and optical properties of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives showcased a method involving the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, highlighting the versatility of pyridine derivatives in synthesis (Chunikhin & Ershov, 2021).

Molecular Structure Analysis

The molecular structure of (5-Ethylpyridin-2-yl)methyl acetate, like its derivatives, is characterized by the presence of a pyridine ring substituted with ethyl and acetate groups. The structure and conformation of ethyl acetate itself have been extensively studied, providing a foundation for understanding the behavior of its derivatives. Gas electron diffraction studies on ethyl acetate offered insights into its conformation and structural parameters, which are crucial for predicting the properties and reactivity of its derivatives (Sugino et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving (5-Ethylpyridin-2-yl)methyl acetate and its derivatives can be quite diverse, including esterification, nucleophilic substitution, and more. These reactions often exploit the reactivity of the pyridine nitrogen and the substituent groups to create complex molecules. For instance, research on the synthesis of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)eth-oxy] acetate explored reactions using 2-ethylpyridine, highlighting the compound's role in synthesizing molecules with potential memory-enhancing effects in mice (Li Ming-zhu, 2010).

Physical Properties Analysis

The physical properties of (5-Ethylpyridin-2-yl)methyl acetate, such as melting point, boiling point, solubility, and fluorescence, are crucial for its application in various fields. While specific data on (5-Ethylpyridin-2-yl)methyl acetate is scarce, studies on similar compounds provide valuable insights. The fluorescence properties of related pyridine derivatives, for example, have been reported, indicating solid-state fluorescence with emission maxima in specific ranges depending on the solvent (Chunikhin & Ershov, 2021).

Scientific Research Applications

Memory Enhancement

  • Synthesis and Memory Effects : The synthesis of compounds like 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate has been studied for their potential to enhance memory. Specifically, a variant of this compound significantly reduced mistake frequency in memory tests conducted on mice, indicating a potential role in cognitive enhancement (Li Ming-zhu, 2010).

Anticancer Activity

  • Potential Anticancer Agents : Several synthesized compounds related to 5-ethylpyridin-2-yl derivatives have been explored for their antitumor activities. For instance, compounds with structures similar to 5-ethylpyridin-2-yl have shown promise in inhibiting the proliferation of cancer cells like HeLa cells, suggesting their potential as anticancer agents (Jing Du et al., 2018).

Synthesis Methods

  • Novel Synthesis Routes : Research has been conducted on developing new synthesis routes for compounds like 2-methyl-5-ethylpyridine, which is structurally related to (5-Ethylpyridin-2-yl)methyl acetate. These studies explore various promoters and reaction conditions, contributing to the efficient production of these compounds (E. Moioli et al., 2017).

Molecular Structure and Properties

  • Structural Analysis and Properties : The detailed synthesis and characterization of compounds structurally related to (5-Ethylpyridin-2-yl)methyl acetate have been undertaken. These studies provide insights into their molecular structure, spectroscopic properties, and theoretical calculations, enhancing our understanding of their chemical behavior and potential applications (F. E. Kalai et al., 2021).

Safety And Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. This information is often found in material safety data sheets .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, or new methods of synthesizing the compound .

properties

IUPAC Name

(5-ethylpyridin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-9-4-5-10(11-6-9)7-13-8(2)12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIYNYAKRPUOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylpyridin-2-yl)methyl acetate

Synthesis routes and methods

Procedure details

This synthesis was performed analogously to the synthesis reported for 2-acetoxymethyl-5-methyl pyridine. Starting from 5-ethyl-2-methyl pyridine (35.10 g, 290 mmol), pure 2-acetoxymethyl-5-ethyl pyridine (46.19 g, 258 mmol, 89%) was obtained as a slightly yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
VFS Pape, D Türk, P Szabó, M Wiese… - Journal of Inorganic …, 2015 - Elsevier
… in glacial acetic acid, followed by alkaline reconditioning, an acetoxy group was introduced using acetic anhydride, glacial acetic acid to provide 5-ethylpyridin-2-yl-methyl acetate. The …
Number of citations: 33 www.sciencedirect.com
G Szakács
Number of citations: 0

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